In Vivo Efficacy: Oxydifficidin Demonstrates Over 10-Fold Lower Potency Than Difficidin in Murine Klebsiella pneumoniae Bacteremia Model
In a direct head-to-head murine bacteremia model using intraperitoneal administration against lethal Klebsiella pneumoniae infection, difficidin demonstrated significantly superior in vivo protection relative to oxydifficidin. Oxydifficidin exhibited an ED50 value of 15.6 mg/kg, whereas difficidin achieved protection with an ED50 of 1.31 mg/kg [1]. Neither compound was effective via subcutaneous administration [1]. This 11.9-fold potency differential represents a critical factor when selecting between these two compounds for in vivo antibacterial studies.
| Evidence Dimension | In vivo protective efficacy (ED50) |
|---|---|
| Target Compound Data | 15.6 mg/kg (intraperitoneal) |
| Comparator Or Baseline | Difficidin: 1.31 mg/kg (intraperitoneal) |
| Quantified Difference | Difficidin is 11.9-fold more potent (lower ED50 value indicates higher potency) |
| Conditions | Murine bacteremia model, Klebsiella pneumoniae lethal infection, intraperitoneal administration route |
Why This Matters
This 11.9-fold in vivo potency differential establishes that difficidin, not oxydifficidin, is the preferred candidate for systemic antibacterial applications targeting Gram-negative infections, guiding procurement decisions toward the more efficacious analog for such studies.
- [1] Zimmerman SB, Schwartz CD, Monaghan RL, et al. Difficidin and oxydifficidin: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity. J Antibiot (Tokyo). 1987;40(12):1677-1681. doi:10.7164/antibiotics.40.1677 View Source
